molecular formula C10H10FNO2 B567066 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1260641-86-8

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B567066
M. Wt: 195.193
InChI Key: OXOUVNLVPPEGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound with the CAS Number: 1260641-86-8 . It has a molecular weight of 195.19 and its linear formula is C10H10FNO2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

THIQs, including those modified with fluorine atoms such as 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, are considered "privileged scaffolds" due to their frequent occurrence in nature and their broad spectrum of biological activity. Initially recognized for their neurotoxic properties, certain THIQ derivatives later gained attention for their protective effects against Parkinsonism in mammals. This class of compounds has been extensively explored for anticancer applications, marking a significant milestone with the FDA approval of trabectedin for soft tissue sarcomas. The diverse therapeutic potential of THIQ derivatives extends to treating infectious diseases like malaria, tuberculosis, HIV, HSV infections, and leishmaniasis. Their novel mechanisms of action offer a promising avenue for developing new drugs across various therapeutic areas (Singh & Shah, 2017).

Fluorinated Alternatives and Environmental Considerations

In addition to their therapeutic applications, the modification of chemical structures with fluorine atoms, as seen in 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been part of a broader initiative to develop safer and more environmentally friendly chemical alternatives. The transition away from long-chain perfluoroalkyl substances, due to their persistent and bioaccumulative nature, underscores the importance of designing new compounds that balance efficacy with environmental safety. This approach highlights the ongoing efforts to identify and evaluate fluorinated alternatives for their potential risks and benefits, ensuring their safe use in both industrial applications and therapeutic contexts (Wang et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

THIQ based compounds, including 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . The future of these compounds lies in further exploration of their biological potential, structural–activity relationship (SAR), and mechanism of action .

properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOUVNLVPPEGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696274
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS RN

1260641-86-8
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.